5-Sulfamoylthiophene-2-carboxylic acid
Overview
Description
5-Sulfamoylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C5H5NO4S2 and a molecular weight of 207.23 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 5-Sulfamoylthiophene-2-carboxylic acid is1S/C5H5NO4S2/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8)(H2,6,9,10)
. The InChI key is UNYIGTMICVNVJR-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
5-Sulfamoylthiophene-2-carboxylic acid is a powder at room temperature . It has a melting point of 198-200°C .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
5-Sulfamoylthiophene-2-carboxylic acid, as a thiophene derivative, is part of a class of compounds that exhibit a range of pharmacological properties. Thiophene derivatives have been studied for their anticancer activities . The sulfamoyl group in particular could be explored for its potential to inhibit cancer cell growth by interfering with sulfonamide-sensitive biological pathways.
Material Science: Corrosion Inhibition
In the realm of industrial chemistry and material science, thiophene derivatives are known to act as corrosion inhibitors . The 5-Sulfamoylthiophene-2-carboxylic acid could be applied to metal surfaces to prevent oxidation and degradation, thereby extending the life of metal components in various industrial applications.
Organic Electronics: Semiconductors
Thiophene-based molecules play a significant role in the development of organic semiconductors . The electronic properties of 5-Sulfamoylthiophene-2-carboxylic acid can be harnessed in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the advancement of flexible and lightweight electronic devices.
Pharmaceutical Applications: Anti-inflammatory
The structural framework of thiophene derivatives has been utilized in the design of nonsteroidal anti-inflammatory drugs (NSAIDs) . The 5-Sulfamoylthiophene-2-carboxylic acid could be a key intermediate in synthesizing new NSAIDs, offering potential benefits in treating inflammation-related conditions.
Antimicrobial Activity
Thiophene derivatives have shown antimicrobial properties, which could be leveraged in developing new antibiotics or antiseptics . Research into 5-Sulfamoylthiophene-2-carboxylic acid could focus on its efficacy against various bacterial strains and its potential role in combating antibiotic resistance.
Nanotechnology: Surface Modification of Nanomaterials
Carboxylic acids have been reported to assist in the surface modification of carbon nanotubes . 5-Sulfamoylthiophene-2-carboxylic acid could be investigated for its ability to functionalize the surface of nanomaterials, enhancing their compatibility with biological systems or improving their physical properties for industrial use.
Safety and Hazards
The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-sulfamoylthiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S2/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8)(H2,6,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYIGTMICVNVJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70321259 | |
Record name | 5-sulfamoylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70321259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Sulfamoylthiophene-2-carboxylic acid | |
CAS RN |
7353-87-9 | |
Record name | NSC372522 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372522 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-sulfamoylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70321259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-sulfamoylthiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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